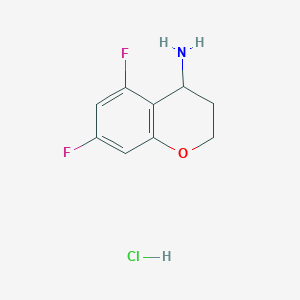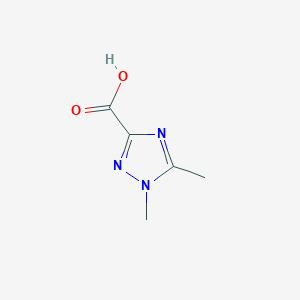
2-bromo-4,5-dichloro-1-methyl-1H-imidazole
Vue d'ensemble
Description
2-Bromo-4,5-dichloro-1-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine and chlorine atoms at the 2nd, 4th, and 5th positions, respectively, and a methyl group at the 1st position. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.
Mécanisme D'action
Target of Action
2-Bromo-4,5-dichloro-1-methyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antifungal activities . .
Mode of Action
Imidazole derivatives have been reported to interact with various biological targets, leading to a wide range of effects
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad range of biological activities
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives have been reported to have a wide range of biological activities
Analyse Biochimique
Biochemical Properties
2-Bromo-4,5-dichloro-1-methyl-1H-imidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to form complexes with bimetallic platinum (II), which exhibits potent cytotoxic activity . The nature of these interactions often involves the formation of covalent bonds or coordination complexes, which can alter the activity of the target biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent . The modulation of gene expression and signaling pathways by this compound can lead to altered cellular responses, including apoptosis and cell cycle arrest.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with platinum (II) complexes can result in the inhibition of DNA replication and transcription, thereby exerting cytotoxic effects . Additionally, changes in gene expression induced by this compound can further influence cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained cytotoxic effects, which are essential for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological activity . Toxicity studies have indicated that high doses of this compound can cause organ damage and other adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and alter metabolite levels, which can have downstream effects on cellular function . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . The localization of this compound can influence its interactions with biomolecules and its overall biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5-dichloro-1-methyl-1H-imidazole typically involves the halogenation of 1-methylimidazole. One common method includes the bromination of 1-methylimidazole followed by chlorination. The reaction conditions often involve the use of bromine and chlorine gas or their respective halogenating agents under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions are optimized to ensure the safety and cost-effectiveness of the industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4,5-dichloro-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include substituted imidazoles, which can have various functional groups replacing the halogen atoms. These derivatives are often studied for their enhanced chemical and biological properties .
Applications De Recherche Scientifique
2-Bromo-4,5-dichloro-1-methyl-1H-imidazole has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-methyl-1H-imidazole: Lacks the chlorine atoms at the 4th and 5th positions, making it less reactive in certain substitution reactions.
4,5-Dichloro-1-methyl-1H-imidazole: Lacks the bromine atom at the 2nd position, which can affect its chemical reactivity and biological activity.
Uniqueness
The unique combination of bromine and chlorine atoms in 2-bromo-4,5-dichloro-1-methyl-1H-imidazole provides it with distinct chemical properties, making it a valuable compound for various synthetic and research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds .
Propriétés
IUPAC Name |
2-bromo-4,5-dichloro-1-methylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrCl2N2/c1-9-3(7)2(6)8-4(9)5/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELULNLISMUDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile](/img/structure/B3034128.png)




![2-Chlorobenzo[d]thiazole-5-carboxylic acid](/img/structure/B3034134.png)
